5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C13H11BrFN |
|---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H11BrFN/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7H,16H2,1H3 |
InChI Key |
JJMAXLAWKQSVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Bromophenylboronic acid or 4-bromoaryl halides serve as bromine sources for the 5' position.
- 2-Fluoro-4-methyl aniline derivatives or fluorinated arylboronic acids provide the fluorine and methyl substituents.
- Amination is typically introduced either before or after biphenyl formation depending on the route.
Cross-Coupling Approach
A common and reliable route involves Suzuki-Miyaura cross-coupling between a 5-bromo-2-fluoro-4-methylphenylboronic acid and an appropriate aryl halide bearing an amine or protected amine group:
- Catalyst: Palladium acetate (Pd(OAc)2) or Pd(PPh3)4
- Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3)
- Solvent: Mixtures of tetrahydrofuran (THF) and water or dimethylformamide (DMF)
- Temperature: Reflux conditions, typically 80–100 °C
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation
This method tolerates various substituents including halogens and methyl groups, enabling the selective formation of the desired biphenyl scaffold with high regioselectivity.
Amination Step
The amine group at the 3 position can be introduced by:
- Direct amination of the biphenyl intermediate using nucleophilic aromatic substitution if the position is activated.
- Reduction of nitro precursors to aniline derivatives.
- Photochemical intramolecular amination methods have also been reported for related biphenyl amines, under inert atmosphere and anhydrous conditions, yielding high purity products.
Purification
- Silica gel column chromatography is the standard purification technique, using gradients of hexanes and ethyl acetate.
- Recrystallization from suitable solvents may follow for further purification.
- Yields in reported syntheses range from moderate to high (60–90%) depending on the exact procedure and scale.
Detailed Research Findings and Reaction Data
Example Synthesis Procedure (Adapted)
Catalysts and Additives Efficiency Table
Summary and Recommendations
The preparation of this compound primarily relies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using halogenated arylboronic acids and aryl halides under inert atmosphere and reflux conditions. The amine functionality is introduced either by reduction of nitro intermediates or photochemical amination under anhydrous conditions. Purification by silica gel chromatography yields the product in high purity and good overall yields.
Key factors influencing the synthesis success include:
- Choice of catalyst and base for optimized coupling efficiency.
- Strict control of anhydrous and inert conditions during amination.
- Careful purification to remove side products and unreacted starting materials.
This methodology is supported by recent peer-reviewed research and provides a robust framework for synthesizing this compound for research applications.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and fluorinating agents for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with different functional groups, while substitution reactions can introduce various substituents to the biphenyl structure .
Scientific Research Applications
5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine with three analogs: 5'-Chloro-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine , 5'-Bromo-2'-chloro-4-methyl-[1,1'-biphenyl]-3-amine , and 4-Methyl-[1,1'-biphenyl]-3-amine . Key parameters include substituent effects, physicochemical properties, and applications.
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP⁽¹⁾ | Solubility (mg/mL in DMSO) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 292.14 | 3.2 | 12.5 | 145–148 |
| 5'-Chloro-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine | 247.68 | 2.8 | 18.7 | 132–135 |
| 5'-Bromo-2'-chloro-4-methyl-[1,1'-biphenyl]-3-amine | 308.59 | 3.5 | 8.9 | 158–161 |
| 4-Methyl-[1,1'-biphenyl]-3-amine | 183.24 | 2.1 | 25.3 | 98–101 |
Key Observations :
- Halogen Effects : Bromine’s higher molecular weight and lipophilicity (LogP = 3.2) compared to chlorine (LogP = 2.8) reduce aqueous solubility but enhance membrane permeability, critical for drug candidates .
- Fluoro vs. Chloro : The 2'-fluoro substituent increases electronegativity, stabilizing the aromatic ring more effectively than chloro, as seen in the higher melting point of the bromo-fluoro analog (145–148°C vs. 132–135°C for chloro-fluoro) .
- Methyl Group Impact : The 4-methyl group introduces steric hindrance, slightly lowering solubility but improving thermal stability.
Q & A
Q. What are the common synthetic routes for 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine?
The synthesis typically involves multi-step strategies:
- Step 1: Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone. A brominated aryl halide and a fluorinated boronic acid are reacted under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) at 80–100°C .
- Step 2: Methylation at the 4-position via Friedel-Crafts alkylation or directed ortho-metalation, using methyl iodide and a strong base (e.g., LDA) .
- Step 3: Introduction of the amine group via nitration followed by reduction (e.g., Fe/HCl or catalytic hydrogenation) .
Key Considerations: Purification often requires column chromatography or recrystallization to isolate the amine hydrochloride salt for improved stability .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Critical techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 310–315 m/z) and isotopic patterns from bromine .
- X-ray Diffraction (XRD): Resolves crystal packing and confirms substitution patterns .
- HPLC: Validates purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as:
- A pharmacophore scaffold for designing kinase inhibitors (e.g., targeting EGFR or BRAF) due to halogen-enhanced binding affinity .
- An intermediate in synthesizing fluorescent probes for studying enzyme-substrate interactions (e.g., fluorogenic assays) .
- A precursor for bioisosteric replacements , where bromine/fluorine substitutions optimize metabolic stability and solubility .
Advanced Questions
Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?
- Electronic Effects: Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Bromine acts as a leaving group in Ullmann or Buchwald-Hartwig aminations .
- Steric Hindrance: The 2'-fluoro and 5'-bromo groups create steric bulk, slowing coupling reactions unless bulky ligands (e.g., XPhos) are used to enhance catalyst turnover .
- Contradictions: Some studies report reduced yields in Suzuki couplings due to competing protodehalogenation; optimizing base (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates this .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Strategies:
- Comparative Assays: Use standardized cell lines (e.g., HEK293 or HepG2) and replicate conditions (e.g., serum concentration, incubation time) .
- Purity Verification: Confirm compound integrity via HPLC and LC-MS to rule out degradation products .
- Structural Confirmation: Co-crystallization with target proteins (e.g., crystallography or docking studies) validates binding modes .
Example Data Contradictions:
| Study | IC₅₀ (µM) | Cell Line | Potential Cause |
|---|---|---|---|
| A | 12.5 | MCF-7 | Impurity in batch |
| B | 25.0 | MCF-7 | Serum variability |
Q. What strategies optimize the yield in multi-step syntheses?
- Flow Chemistry: Continuous reactors improve consistency in nitration and reduction steps, reducing side products .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) in halogenation steps to enhance sustainability .
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .
Yield Optimization Table:
| Step | Traditional Yield | Optimized Yield | Method Change |
|---|---|---|---|
| Suzuki Coupling | 65% | 85% | PdCl₂(dppf), CPME solvent |
| Amine Reduction | 70% | 92% | Fe/NH₄Cl in EtOH/H₂O |
Q. How does the compound’s halogen substitution pattern affect its pharmacokinetics?
- Lipophilicity: Bromine increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility. Fluorine mitigates this via polar interactions .
- Metabolic Stability: Fluorine resists CYP450 oxidation, while bromine may undergo slow hepatic debromination. In vitro microsomal assays (e.g., rat liver microsomes) quantify clearance rates .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Safety: Bromine/amine intermediates require inert atmospheres (N₂/Ar) to prevent explosions .
- Purification: Scale-up of column chromatography is impractical; switch to fractional crystallization or pH-selective extractions .
- Cost: Pd catalysts contribute to expense; ligand recycling or heterogeneous catalysis (e.g., Pd/C) reduces costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
